molecular formula C6H15O3P B7820883 2-Propan-2-yloxyphosphonoyloxypropane

2-Propan-2-yloxyphosphonoyloxypropane

Cat. No.: B7820883
M. Wt: 166.16 g/mol
InChI Key: BLKXLEPPVDUHBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propan-2-yloxyphosphonoyloxypropane can be synthesized through various methods, including the oxidation of diisopropylphosphine with radical initiators or oxidizing agents. Common reagents used in these reactions include peroxides, azo compounds, and other radical initiators .

Industrial Production Methods: Industrial production of diisopropoxyphosphinylradical typically involves large-scale oxidation processes using efficient radical initiators. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Propan-2-yloxyphosphonoyloxypropane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propan-2-yloxyphosphonoyloxypropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropoxyphosphinylradical involves its high reactivity due to the presence of an unpaired electron. This radical can interact with various molecular targets, leading to the formation or cleavage of chemical bonds. The pathways involved include radical addition, hydrogen atom transfer, and electron transfer processes .

Comparison with Similar Compounds

  • Diphenylphosphinylradical
  • Diethylphosphinylradical
  • Dimethylphosphinylradical

Comparison: 2-Propan-2-yloxyphosphonoyloxypropane is unique due to its specific substituents (isopropoxy groups), which influence its reactivity and stability. Compared to other phosphorus-centered radicals, diisopropoxyphosphinylradical exhibits distinct reactivity patterns and is often preferred in certain synthetic applications due to its ability to form stable phosphorus-carbon bonds .

Properties

IUPAC Name

2-propan-2-yloxyphosphonoyloxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-6,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKXLEPPVDUHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-20-7
Record name Diisopropyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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